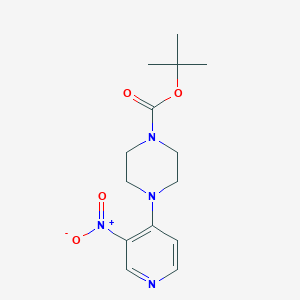
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 608142-93-4 . It has a linear formula of C14H20N4O4 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is 308.34 g/mol . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : Tert-butyl piperazine derivatives, similar to Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate, are significant intermediates in synthesizing biologically active benzimidazole compounds, as highlighted in a study by Liu Ya-hu (2010). These intermediates are crucial for further chemical transformations leading to the development of various therapeutic agents.
Crystallography and Molecular Structure Analysis : Investigations into the molecular structure of tert-butyl piperazine derivatives have been conducted, such as the work by Zhi-Ping Yang et al. (2021). These studies often involve X-ray diffraction, Density Functional Theory (DFT) calculations, and spectroscopic analysis, which are essential for understanding the compound's chemical properties and potential applications.
Antibacterial and Anthelmintic Activity : Some derivatives of tert-butyl piperazine show biological activities. For instance, C. Sanjeevarayappa et al. (2015) synthesized a compound exhibiting moderate anthelmintic and poor antibacterial activities. Such studies contribute to the development of new therapeutic agents.
Pharmacological Core Development : Tert-butyl piperazine derivatives are used to create pharmacologically useful cores, as discussed in a study by Ashwini Gumireddy et al. (2021). These cores can be further modified to develop potential drug candidates.
Anticorrosive Properties : In addition to biomedical applications, tert-butyl piperazine derivatives like Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate have been investigated for their anticorrosive properties, such as in the study by B. Praveen et al. (2021), focusing on carbon steel in corrosive environments.
Mécanisme D'action
While the exact mechanism of action for this compound is not clear, similar piperazine derivatives have been found to have neuropharmacological activities, including antidepressant and anxiolytic properties . These activities are possibly mediated, directly and/or indirectly, by serotonergic pathways .
Propriétés
IUPAC Name |
tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZLYVPOXHWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

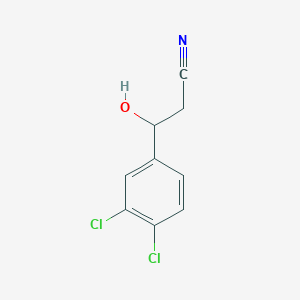

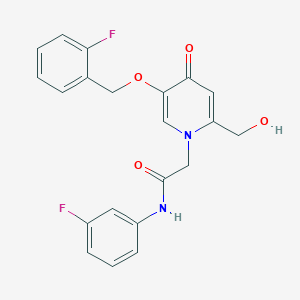
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)
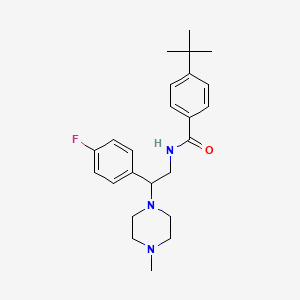
![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
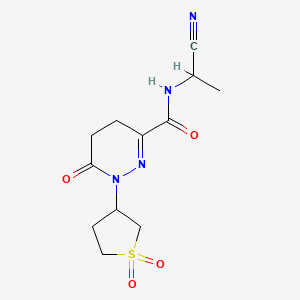
![ethyl 2-[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2379676.png)

![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
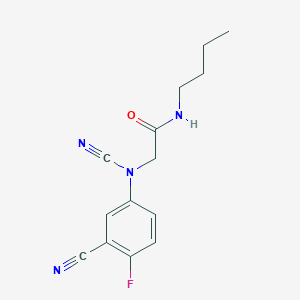
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)

